Nnal-N-oxide, (R)-
CAS No.: 762268-58-6
Cat. No.: VC17099649
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 762268-58-6 |
|---|---|
| Molecular Formula | C10H15N3O3 |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | N-[(4R)-4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide |
| Standard InChI | InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3/t10-/m1/s1 |
| Standard InChI Key | DKBKTKUNVONEGX-SNVBAGLBSA-N |
| Isomeric SMILES | CN(CCC[C@H](C1=C[N+](=CC=C1)[O-])O)N=O |
| Canonical SMILES | CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O |
Introduction
Chemical Identity and Structural Properties
(R)-NNAL-N-oxide belongs to the class of aliphatic amine N-oxides, characterized by a zwitterionic N⁺–O⁻ bond (Figure 1A) . The N-oxide functional group introduces significant polarity, with a dipole moment of approximately 4.0–5.0 D, enhancing aqueous solubility and reducing membrane permeability compared to (R)-NNAL . The stereochemistry at the C1 position (pyridyl side chain) and C4 (hydroxyl group) defines its (R)-configuration, distinguishing it from the (S)-enantiomer, which exhibits stronger tissue retention and carcinogenic activity .
Key physicochemical properties include:
-
Molecular weight: ~247.3 g/mol (estimated from parent NNAL)
-
LogP: Reduced by 1.5–2.0 units compared to (R)-NNAL due to N-oxide hydrophilicity
-
pKa: ~4–5 (protonation of the N-oxide group under acidic conditions)
The zwitterionic nature stabilizes (R)-NNAL-N-oxide in physiological environments, promoting hydrogen bonding with water and polar biomolecules . This property contrasts with aromatic N-oxides, which exhibit shorter N–O bonds and higher redox stability .
Biosynthesis and Metabolic Pathways
Oxidative Metabolism of NNK
NNK undergoes a two-step metabolic cascade (Figure 1B):
-
Carbonyl reduction: Catalyzed by cytosolic carbonyl reductases (e.g., CBR1), forming (R)- and (S)-NNAL enantiomers .
-
N-Oxidation: Mediated by hepatic and pulmonary flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes (e.g., CYP2A6), yielding (R)-NNAL-N-oxide .
In isolated perfused rat lung models, N-oxidation accounts for 24% of total NNK-derived metabolites in tissue, with (R)-NNAL-N-oxide representing a significant detoxification route . Competing pathways include α-hydroxylation (generating reactive intermediates) and glucuronidation .
Table 1: Metabolic Fate of NNK in Rat Lung (120-Min Perfusion)
| Metabolite | Perfusate (%) | Tissue (%) |
|---|---|---|
| NNK-N-oxide | 48 ± 7 | - |
| Keto alcohol | 14 ± 4 | - |
| Keto acid | 12 ± 4 | 21 ± 4 |
| NNAL-N-oxide | - | 24 ± 3 |
| Parent NNK | 4.5 | 6.5 ± 2 |
Pharmacokinetic Profile
(R)-NNAL-N-oxide exhibits distinct pharmacokinetic behavior due to its polarity:
The compound’s high hydration number (q ≈ 3) facilitates renal excretion, though pulmonary retention persists due to hydrogen bonding with alveolar surfactants .
Toxicological Implications
Detoxification vs. Latent Reactivity
While N-oxidation generally detoxifies tertiary amines, (R)-NNAL-N-oxide retains conditional reactivity:
-
Reductive reactivation: Under hypoxic conditions, enzymatic reduction (e.g., via CYP450) regenerates (R)-NNAL, which may undergo further bioactivation .
-
ROS generation: The N⁺–O⁻ bond can participate in redox cycling, producing superoxide radicals in the presence of transition metals .
Enantioselective Toxicity
(R)-NNAL-N-oxide demonstrates markedly lower carcinogenic potential than (S)-NNAL in A/J mouse models (Table 2) . This enantioselectivity arises from differential tissue retention and metabolic recycling rates .
Table 2: Comparative Tumorigenicity in A/J Mice
| Compound | Tumor Multiplicity (Tumors/Lung) |
|---|---|
| NNK | 18.5 ± 3.2 |
| (S)-NNAL | 17.9 ± 2.8 |
| (R)-NNAL | 5.1 ± 1.4 |
| (R)-NNAL-N-oxide | 2.3 ± 0.9 |
Analytical Characterization
Chromatographic Methods
-
HPLC-UV/Radioflow: Baseline separation of (R)- and (S)-NNAL-N-oxide achieved using chiral columns (e.g., Chiralpak AD-RH) with mobile phase: hexane/ethanol/diethylamine (80:20:0.1 v/v) .
-
LC-MS/MS: Quantification via multiple reaction monitoring (MRM) transitions (e.g., m/z 247 → 130 for (R)-NNAL-N-oxide) .
Spectroscopic Techniques
Research Gaps and Future Directions
-
Enantioselective metabolism: Clarify FMO/CYP isoform specificity for (R)- vs. (S)-NNAL oxidation.
-
Redox biology: Investigate ROS generation kinetics in human pulmonary cells.
-
Biomarker potential: Explore (R)-NNAL-N-oxide as a non-invasive marker for NNK exposure quantification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume